Product packaging for 3-Chloro-2-fluoro-4-nitroaniline(Cat. No.:)

3-Chloro-2-fluoro-4-nitroaniline

Cat. No.: B15316359
M. Wt: 190.56 g/mol
InChI Key: YDSBYEDLIRHLSK-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitroanilines in Modern Organic Chemistry

Halogenated nitroanilines are a class of compounds of immense practical value in the industrial world. researchgate.net The introduction of halogen atoms into the aniline (B41778) framework can profoundly influence the chemical and physical properties of the resulting molecules. researchgate.net Halogens can enhance lipophilicity, which affects how a drug is absorbed and distributed in the body, and can also improve the binding affinity of a drug to its target. tutorchase.com This makes halogenation a common strategy in medicinal chemistry to improve the potency of pharmaceutical leads. nih.gov

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain types of reactions and is a key functional group in the synthesis of dyes, and pharmaceuticals. chempanda.comresearchgate.net Specifically, p-nitroaniline and its derivatives are used as intermediates in the production of antioxidants, antiseptic agents, and various medicines. usc.edu The combination of halogens and a nitro group on an aniline scaffold, therefore, creates a highly functionalized and reactive molecule that serves as a crucial intermediate for a wide array of more complex chemical structures.

Strategic Importance of 3-Chloro-2-fluoro-4-nitroaniline (B6260682) as a Molecular Scaffold

This compound serves as a critical molecular scaffold in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its substituents makes it an ideal starting material for building complex molecules. The electron-withdrawing nature of the nitro, chloro, and fluoro groups enhances the reactivity of the compound in nucleophilic aromatic substitution reactions.

The different functional groups on the ring can be selectively modified. For instance, the nitro group can be reduced to an amino group, providing a new site for further chemical transformations. This reduction is a mature technology, often employing methods like catalytic hydrogenation or iron powder reduction. google.com This versatility allows for the systematic construction of complex target molecules, making this compound a valuable intermediate in multi-step syntheses.

Overview of Research Domains Pertaining to this compound

The application of this compound spans several research domains, primarily due to its utility as a synthetic intermediate.

Medicinal Chemistry : The compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors. For example, a related compound, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic drug linezolid. researchgate.net This highlights the potential of the fluoroaniline (B8554772) scaffold in creating new antibacterial agents.

Agrochemicals : Like many halogenated nitroaromatic compounds, it is a building block in the synthesis of herbicides and pesticides. google.com

Materials Science and Dyes : Substituted anilines are foundational to the dye industry. chempanda.com The specific chromophoric and auxochromic groups present in derivatives of this compound make it a candidate for creating new pigments and dyes. Furthermore, fluorinated aromatic compounds are of interest in materials science for creating polymers with high thermal stability and chemical resistance. nih.govacs.org

Current Gaps and Future Perspectives in this compound Research

While this compound is a valuable synthetic building block, its full potential remains an active area of investigation. A significant portion of current research focuses on leveraging this and similar scaffolds to create novel bioactive molecules.

A key area for future research lies in the development of new synthetic methodologies that utilize this compound to access novel heterocyclic systems, which are prevalent in many pharmaceuticals. The unique substitution pattern offers opportunities for regioselective reactions that are yet to be fully explored.

Furthermore, as the field of organofluorine chemistry evolves, there is a growing interest in understanding how the interplay of multiple different halogen substituents affects molecular properties. numberanalytics.com The presence of both chlorine and fluorine in this compound provides a platform to study these effects, potentially leading to the design of molecules with enhanced biological activity or material properties. Continued research into the reactivity and applications of this compound is expected to open new avenues in drug discovery and materials science.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2091650-15-4 nih.gov
Molecular Formula C₆H₄ClFN₂O₂ nih.gov
Molecular Weight 190.56 g/mol nih.gov
IUPAC Name This compound nih.gov
Canonical SMILES C1=CC(=C(C(=C1N)F)Cl)N+[O-] nih.gov
InChI Key YDSBYEDLIRHLSK-UHFFFAOYSA-N nih.gov
XLogP3 1.8 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFN2O2 B15316359 3-Chloro-2-fluoro-4-nitroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

3-chloro-2-fluoro-4-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2

InChI Key

YDSBYEDLIRHLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 Fluoro 4 Nitroaniline and Analogous Structures

Regioselective Synthesis Strategies for Halogenated Nitroanilines

The specific placement of functional groups on the aromatic ring is a critical challenge in the synthesis of polysubstituted anilines. The directing effects of the substituents already present on the ring, as well as the reaction conditions, play a crucial role in determining the final product.

The synthesis often begins with a substituted aniline (B41778). For instance, the nitration of p-fluoroacetanilide is a key step in producing a precursor, 4-fluoro-2-nitroaniline. google.com The amino group of p-fluoroaniline is first protected by acetylation to form p-fluoroacetanilide. This protection is crucial to prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration step. youtube.com

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The acetyl group directs the incoming nitro group to the ortho and para positions. Since the para position is already occupied by the fluorine atom, the nitration occurs predominantly at the ortho position to the amino group, yielding 4-fluoro-2-nitroacetanilide. Subsequent hydrolysis of the acetyl group then furnishes 4-fluoro-2-nitroaniline. google.com The use of microchannel reactors has been shown to improve the efficiency and safety of this nitration process by allowing for precise control of reaction time and temperature, leading to higher yields and fewer byproducts. google.com

PrecursorReagentsProductYieldReference
p-FluoroacetanilideNitric Acid, Sulfuric Acid4-Fluoro-2-nitroaniline83-94% google.com

With the nitro and one of the halogen groups in place, the next step is the introduction of the second halogen. In the case of synthesizing 3-chloro-2-fluoro-4-nitroaniline (B6260682) from a 2-fluoro-4-nitroaniline (B181687) precursor, a controlled chlorination is required. N-chlorosuccinimide (NCS) is a commonly used reagent for this purpose, often in a solvent like N,N-dimethylformamide (DMF). The existing substituents on the ring guide the incoming chlorine atom to the desired position. The amino group is a strong ortho, para-director, while the nitro group is a meta-director. The fluorine atom also directs ortho and para. The interplay of these directing effects, along with steric considerations, favors the introduction of the chlorine atom at the 3-position.

The use of NCS provides a milder and more selective method for chlorination compared to using molecular chlorine, which can lead to over-chlorination and the formation of undesired byproducts. researchgate.netisca.me The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the target compound.

Starting MaterialChlorinating AgentProductReference
4-Fluoro-2-nitroanilineN-Chlorosuccinimide (NCS)This compound
AnilineN-Chlorosuccinimide (NCS)o- and p-chloroanilines researchgate.net

The amino group in aniline and its derivatives is highly reactive and susceptible to oxidation and other side reactions under the harsh conditions of nitration and halogenation. youtube.com To circumvent these issues, the amino group is often temporarily protected. Acetylation, the conversion of the amine to an acetamide, is a common protection strategy. youtube.com This is typically achieved by reacting the aniline with acetic anhydride (B1165640).

The acetyl group is electron-withdrawing, which deactivates the ring towards electrophilic substitution and reduces the susceptibility of the amino group to oxidation. youtube.com More importantly, it is a bulky group, which can sterically hinder reaction at the ortho positions, thereby influencing the regioselectivity of subsequent substitution reactions. youtube.com After the desired nitration and/or halogenation steps are completed, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amino group. google.comchemicalbook.com

Protection StepReagentsPurposeDeprotection StepReagents
Acetylation of 2-FluoroanilineAcetic AnhydrideProtects the amino group during nitrationHydrolysis of N-(3-fluoro-4-nitro-phenyl)-2, 2-dimethyl-propionamideHydrochloric Acid

Reaction Pathways and Mechanisms in this compound Synthesis

Understanding the mechanisms of the key reactions in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

Elucidation of Nitration Mechanisms (e.g., Electrophilic Aromatic Substitution)

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. organicchemistrytutor.comyoutube.com The reaction proceeds in several steps. First, the electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. organicchemistrytutor.commasterorganicchemistry.com

The π electrons of the aromatic ring then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. youtube.com Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. youtube.com The directing effects of the substituents already present on the ring determine the position of attack by the nitronium ion. byjus.com

Investigation of Halogenation Mechanisms (e.g., N-chlorosuccinimide mediated)

The mechanism of chlorination using N-chlorosuccinimide (NCS) can vary depending on the substrate and reaction conditions. niscpr.res.in For activated aromatic rings like anilines, the reaction is often considered an electrophilic aromatic substitution. commonorganicchemistry.com In the presence of an acid catalyst or a polar solvent, NCS can act as a source of an electrophilic chlorine species (Cl⁺). isca.me

The reaction is initiated by the protonation of the NCS carbonyl group, making the nitrogen atom more electron-deficient and the N-Cl bond more polarized. The aromatic ring then attacks the electrophilic chlorine atom, proceeding through a similar arenium ion intermediate as in nitration. niscpr.res.in Subsequent deprotonation restores aromaticity and gives the chlorinated product. In some cases, particularly with less reactive substrates, a radical mechanism may be involved, often initiated by light or a radical initiator. ucla.edu However, for the chlorination of activated anilines, the electrophilic pathway is generally favored. commonorganicchemistry.com The choice of solvent can also influence the reaction mechanism and the reactivity of the chlorinating species. niscpr.res.in

Reduction of Nitro-Substituted Precursors to Aniline Derivatives

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aniline derivatives. youtube.com This step is essential in the production of many industrially significant compounds. longdom.org Various methods have been developed for this purpose, ranging from catalytic hydrogenation to chemical reduction strategies. youtube.comlongdom.org

Catalytic Hydrogenation Methods (e.g., H₂/Pd-C)

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitroarenes. longdom.orgresearchgate.net This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, leading to the corresponding anilines. youtube.comorganic-chemistry.org

The reaction conditions for catalytic hydrogenation can be optimized for both safety and efficiency. mt.com While generally straightforward, these reactions can be exothermic and may involve unstable intermediates, necessitating careful control of parameters like temperature and pressure. mt.com For instance, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) has been successfully carried out using a 1% Pt/C catalyst in a hydrogen atmosphere at elevated temperature and pressure, achieving high yield and purity. google.com

Table 1: Examples of Catalytic Hydrogenation of Nitroarenes

Nitroarene Catalyst Product Yield Reference
Nitrobenzene (B124822) H₂/Pd-C Aniline High youtube.com
3-Chloro-4-fluoronitrobenzene 1% Pt/C 3-Chloro-4-fluoroaniline >94% google.com
Halogenated Nitroarenes Pd/C Halogenated Anilines Good organic-chemistry.org

The choice of catalyst and support can influence the selectivity of the reduction, which is particularly important when other reducible functional groups are present in the molecule. researchgate.net

Chemical Reduction Strategies (e.g., Fe/HCl)

Chemical reduction offers an alternative to catalytic hydrogenation for converting nitro groups to amines. A classic and industrially significant method is the use of iron metal in the presence of an acid, such as hydrochloric acid (Fe/HCl). youtube.comresearchgate.net This method, known as the Béchamp reduction, is a cost-effective way to produce anilines. researchgate.net

The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced. commonorganicchemistry.com The process is generally carried out by heating the nitro compound with iron powder in an acidic medium. researchgate.netcommonorganicchemistry.com For example, a standard procedure involves slowly adding iron powder to a solution of the nitro compound in a mixture of ethanol (B145695) and acetic acid, sometimes with the addition of hydrochloric acid to initiate the exothermic reaction. commonorganicchemistry.com

This method is known for its good tolerance of various functional groups. researchgate.net However, it traditionally generates a significant amount of iron-containing waste. researchgate.net

Table 2: Chemical Reduction of Nitroarenes using Iron

Nitro Compound Reagents Product Key Aspect Reference
Nitroarenes Fe/HCl Anilines Classic, mild method youtube.com
General Nitroarenes Activated Iron (Fe/HCl or Zn/FeSO₄) Anilines Tolerates various functional groups researchgate.net
Nitroarenes Iron powder/AcOH/EtOH Anilines Exothermic reaction control commonorganicchemistry.com

Chemoselective Reduction Techniques for Aromatic Nitro Groups

Chemoselectivity is a critical consideration when reducing a nitro group in a molecule that contains other reducible functionalities, such as halogens, carbonyls, or nitriles. ccspublishing.org.cnresearchgate.net The goal is to selectively reduce the nitro group while leaving the other functional groups intact. ccspublishing.org.cn

Various catalytic systems have been developed to achieve high chemoselectivity. For instance, iron-based catalysts are often preferred due to their low cost and toxicity. researchgate.net Activated iron, generated from Fe/HCl or other methods, has been shown to be effective in the chemoselective reduction of nitroarenes, tolerating groups like alkynes, ketones, and aromatic halides. researchgate.net

Other approaches include the use of specific catalytic systems like nickel nanoparticles supported on graphitic carbon nitride (Ni@g-C₃N₄) with sodium borohydride (B1222165) as a hydrogen donor, which has demonstrated high chemoselectivity. researchgate.net Photocatalytic methods under blue-light irradiation have also emerged as a green and catalyst-free option for the chemo- and site-selective reduction of nitroarenes. ccspublishing.org.cn These techniques often employ a hydrogen donor like isopropanol (B130326) and can tolerate a wide range of functional groups. ccspublishing.org.cn

The choice of reducing agent and reaction conditions plays a pivotal role in determining the outcome of the reduction. For example, using sodium borohydride with a silver/titania catalyst can lead to the formation of anilines, while using ammonia-borane with the same catalyst can result in the formation of N-aryl hydroxylamines. nih.gov

Advanced Synthetic Techniques and Process Optimization

The synthesis of fine chemicals like this compound is increasingly benefiting from advanced technologies and meticulous process optimization to enhance safety, efficiency, and product quality.

Application of Continuous-Flow Microreactor Technology in Nitration

Nitration reactions are often fast and highly exothermic, which can pose safety risks and lead to the formation of byproducts in traditional batch reactors. beilstein-journals.orgacs.org Continuous-flow microreactors offer a safer and more controlled environment for such hazardous reactions. beilstein-journals.orgmicroflutech.com The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, enabling better temperature control and minimizing the risk of thermal runaways. beilstein-journals.orgacs.org

This technology has been successfully applied to the nitration of various aromatic compounds. beilstein-journals.orgresearchgate.net For instance, the nitration of nitrobenzene to dinitrobenzene has been demonstrated in a continuous-flow microreactor system, which significantly improved selectivity and reduced the formation of hazardous byproducts compared to batch processes. acs.org The use of microreactors allows for precise control over reaction parameters such as residence time and reactant ratios, leading to higher yields and purity. google.com In the synthesis of 4-fluoro-2-nitroaniline, a microchannel reactor was used to achieve yields of 83-94%. google.com

Table 3: Application of Microreactor Technology in Nitration

Substrate Key Feature Outcome Reference
Nitrobenzene Enhanced safety and selectivity Minimized p-dinitrobenzene and nitrophenol byproducts acs.org
p-Fluoroacetanilide High-throughput continuous flow 83-94% yield of 4-fluoro-2-nitroaniline google.com
Aromatic Compounds Rapid mixing and heat transfer Potential for industrial-scale production researchgate.net

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing waste and byproducts. researchgate.net This involves a systematic investigation of various factors that can influence the reaction outcome.

In nitration reactions, key parameters to optimize include the concentration of the nitrating agent, the reaction temperature, and the reaction time. researchgate.netresearchgate.net For example, in the synthesis of this compound, the stoichiometry of the reactants and the choice of solvent are critical for achieving the desired regioselectivity. Temperature control is also vital to prevent over-chlorination.

For reduction reactions, such as the conversion of a nitro group to an amine, optimization involves selecting the appropriate catalyst and reaction conditions. mt.com In the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, the reaction is carried out at a specific temperature and pressure range (50-100 °C and 0.1-5 MPa) to achieve high conversion and selectivity. google.com The development of a comprehensive model based on kinetic and thermodynamic data can help predict the behavior of the reaction on a larger scale. mt.com

Table 4: Optimization of Reaction Parameters

Reaction Type Key Parameters Desired Outcome Reference
Nitration Reactant stoichiometry, solvent, temperature High regioselectivity, prevention of byproducts
Catalytic Hydrogenation Temperature, pressure, catalyst choice High conversion rate, yield, and purity google.com
General Synthesis Reaction time, concentration Maximized yield and purity researchgate.net

Solvent Effects and Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The choice of solvent plays a critical role in each synthetic step, influencing reaction rates, yields, and the formation of byproducts.

A common synthetic route begins with the protection of the amino group of a precursor molecule, such as 2-fluoroaniline. This is typically achieved through acetylation to form 2-fluoroacetanilide (B3051326). This step shields the reactive amino group from undesired side reactions during subsequent nitration and halogenation steps. The nitration of 2-fluoroacetanilide is then carried out to introduce a nitro group onto the aromatic ring. The solvent system for this electrophilic aromatic substitution is crucial for directing the nitro group to the desired position. For instance, using a mixture of acetic acid and acetic anhydride as the solvent in a continuous-flow microreactor can lead to the preferential formation of 4-nitro-2-fluoroacetanilide with high purity.

Following nitration, the next key step is the chlorination of the aromatic ring. The solvent choice here is again critical for controlling the position of the incoming chlorine atom. The use of a non-polar solvent like dichloromethane (B109758) for electrophilic chlorination with reagents such as chlorine gas or N-chlorosuccinimide (NCS) directs the chlorine to the position meta to the deactivating nitro group and ortho to the activating fluoro group, yielding the desired 3-chloro-4-nitro-2-fluoroacetanilide. The final step is the hydrolysis of the protecting acetyl group, typically by refluxing in an acidic medium like 10% hydrochloric acid in ethanol, to yield this compound.

The influence of the solvent on the regioselectivity of halogenation reactions in anilines is a well-documented phenomenon. For example, studies on the direct chlorination of unprotected anilines using copper(II) chloride have shown that ionic liquids can offer a safer and more environmentally benign alternative to traditional aqueous hydrochloric acid, while still achieving high yields and regioselectivity for para-substitution. beilstein-journals.org While this specific method has not been reported for this compound, it highlights the significant impact that the reaction medium can have on the outcome of aromatic substitutions.

In the context of stereochemical considerations, the synthesis of this compound does not involve the formation of any new chiral centers. The molecule itself is achiral and does not have any stereoisomers. Therefore, stereochemical control is not a factor in its synthesis. However, in the broader context of synthesizing fluorinated organic compounds, stereoselectivity can be a major challenge. rsc.orgwikipedia.org For instance, the synthesis of molecules with fluorinated quaternary carbon centers often requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome. rsc.org

Table 1: Overview of a Synthetic Pathway for this compound This table is a representation of a plausible synthetic route and does not necessarily reflect optimized industrial processes.

StepReactantReagentsSolventKey Considerations
1. Protection 2-FluoroanilineAcetic anhydrideAcetic acidProtection of the amine group to prevent side reactions.
2. Nitration 2-FluoroacetanilideNitric acidAcetic acid/Acetic anhydrideSolvent choice is critical for directing the nitro group to the para position.
3. Chlorination 4-Nitro-2-fluoroacetanilideN-Chlorosuccinimide (NCS)DichloromethaneThe solvent influences the regioselective introduction of the chlorine atom.
4. Deprotection 3-Chloro-4-nitro-2-fluoroacetanilideHydrochloric acidEthanol/WaterRemoval of the acetyl protecting group to yield the final product.

Derivatization Strategies from this compound

The structure of this compound offers several avenues for derivatization, allowing for its use as a versatile intermediate in the synthesis of more complex molecules. The primary strategies for its derivatization involve the reduction of the nitro group and nucleophilic aromatic substitution of the halogen atoms.

The reduction of the nitro group to an amine is a common and highly useful transformation. This reaction can be achieved using various reducing agents, such as iron in the presence of hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. The choice of solvent, for example, ethanol versus acetic acid, can affect the efficiency of the reduction. The resulting 3-chloro-2-fluoro-1,4-benzenediamine is a valuable intermediate for the synthesis of heterocyclic compounds and other functionalized molecules.

Nucleophilic aromatic substitution (SNAr) provides another powerful tool for the derivatization of this compound. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the halogen substituents. The relative reactivity of the chlorine and fluorine atoms is a key consideration in these reactions. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine. researchgate.net This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the attack of the nucleophile.

Studies on the related compound, 3-chloro-4-fluoronitrobenzene, have shown that nucleophiles preferentially displace the fluorine atom at the 4-position, which is para to the activating nitro group, over the chlorine atom at the 3-position. researchgate.net This selectivity is a valuable synthetic tool. For example, the reaction of 3-chloro-4-fluoronitrobenzene with N-acetylpiperazine in pyridine (B92270) was investigated for the synthesis of precursors for ciprofloxacin. researchgate.net

The amine group of this compound can also be derivatized. For instance, it can be acylated to form amides. The reaction of 4-fluoro-3-nitroaniline (B182485) with 2-chloroacetyl chloride in the presence of triethylamine (B128534) yields 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which can then be used in the synthesis of mesoionic compounds. researchgate.net

Table 2: Examples of Derivatization Reactions

Starting MaterialReagents/ConditionsProduct TypePotential ApplicationReference
This compoundFe/HCl or H₂/Pd-CDiamineIntermediate for heterocycle synthesis
3-Chloro-4-fluoronitrobenzeneN-Acetylpiperazine, PyridinePiperazinyl derivativePrecursor for pharmaceuticals researchgate.net
4-Fluoro-3-nitroaniline2-Chloroacetyl chloride, Et₃NN-ArylacetamideIntermediate for mesoionic compounds researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2 Fluoro 4 Nitroaniline

Reactivity of the Amino Group in 3-Chloro-2-fluoro-4-nitroaniline (B6260682)

The amino group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of more complex molecules. Its reactivity is influenced by the presence of the electron-withdrawing nitro group and the halogen substituents on the aromatic ring.

Acylation Reactions and Amide Formation

The amino group of substituted anilines readily undergoes acylation to form amides. For instance, 4-fluoro-3-nitroaniline (B182485) can be acylated using 2-chloroacetyl chloride in the presence of triethylamine (B128534) (Et3N) in chloroform (B151607) (CHCl3) at 0°C to yield 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. scielo.brscielo.br The reaction mixture is stirred for an extended period at room temperature to ensure completion. scielo.br This transformation is a common strategy to protect the amino group or to introduce a new functional group for further elaboration in multi-step syntheses.

Table 1: Acylation of a Substituted Aniline (B41778)

Reactant Reagent Solvent Conditions Product Yield Reference
4-Fluoro-3-nitroaniline 2-Chloroacetyl chloride, Triethylamine Chloroform 0°C to room temperature, 20 hours 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide 80% scielo.br

Diazotization and Subsequent Transformations

The amino group of aromatic amines can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. The diazotization of anilines is typically carried out by treating the amine with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). askfilo.comgoogle.com For example, 5-chloro-2-nitroaniline (B48662) can be diazotized using sodium nitrite in concentrated hydrochloric acid, followed by treatment with hexafluorophosphoric acid (HPF6) to form the corresponding diazonium salt. researchgate.net This diazonium salt can then undergo a Schiemann reaction, where it is thermally decomposed in a suitable solvent like dichlorobenzene to introduce a fluorine atom. researchgate.net Diazonium salts can also be used in coupling reactions with activated aromatic compounds, such as β-naphthol or phenol, to form azo dyes. askfilo.com

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, several benzylidene anilines have been synthesized from 3-chloro-4-fluoroanilines as potential anti-inflammatory agents. researchgate.net In a broader context, the condensation of o-phenylenediamines with reagents like para-ethoxy-phenylacetonitrile is a known method to form 2-benzylbenzimidazoles. wikipedia.org Another example involves a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines. mdpi.com

Reactivity of the Nitro Group in this compound

The nitro group in this compound is a strong electron-withdrawing group that significantly influences the reactivity of the entire molecule. It can be transformed into other nitrogen-containing functional groups, most notably an amino group, through reduction.

Reductive Transformations to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group to an amine is a common and crucial transformation in organic synthesis. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) or using reducing metals like iron (Fe) in the presence of an acid such as hydrochloric acid (HCl). google.com For instance, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) is a well-established process that can be carried out using iron powder reduction. google.comgoogle.com A patent describes a method for preparing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via a hydrogenation substitution reaction catalyzed by 1% Pt/C, achieving a high yield and purity. google.com The choice of solvent, such as ethanol (B145695) versus acetic acid, can affect the efficiency of the reduction. It is also possible to selectively reduce one nitro group in a dinitro compound. For example, the 2-nitro group of N-(β-Diethylaminoethyl)-2,4-dinitroaniline can be selectively reduced using ammonium (B1175870) sulfide. wikipedia.org A variety of other reagents can also be employed for the chemoselective reduction of nitroarenes, tolerating other functional groups like halogens. organic-chemistry.org

Table 2: Reduction of Nitroarenes

Starting Material Reducing Agent/Catalyst Conditions Product Yield Reference
3-Chloro-4-fluoronitrobenzene 1% Pt/C, H₂ 50-100 °C, 0.1-5 MPa 3-Chloro-4-fluoroaniline >94% google.com
3-Chloro-4-fluoronitrobenzene Iron powder, HCl 80-90 °C 3-Chloro-4-fluoroaniline Not specified google.com
Halogenated Nitroarenes Hydrazine hydrate, Pd/C Microwave irradiation Halogenated Anilines Good organic-chemistry.org

Electrophilic and Nucleophilic Character of the Nitro Moiety

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The presence of the nitro group, along with the chloro and fluoro substituents, enhances the reactivity of the benzene (B151609) ring in nucleophilic substitution and coupling reactions. The position of the nitro group on the benzene ring significantly alters the electronic distribution and, consequently, the reactivity of the compound. In the case of this compound, the nitro group at the para-position to the amino group, along with the ortho-fluoro and meta-chloro substituents, creates a specific electronic environment that influences its interaction with other molecules. This electronic character is a key factor in its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution on the Halogenated Ring

The benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of its substituents. The general mechanism for these reactions involves a two-step addition-elimination process. libretexts.org Initially, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily disrupted. The reaction concludes with the departure of the halide ion, which acts as a leaving group, thereby restoring the aromatic system. libretexts.orgyoutube.com

Displacement of Chloro and Fluoro Substituents by Nucleophiles

Both the chlorine and fluorine atoms on the this compound ring are potential sites for nucleophilic attack. In SNAr reactions, the rate of substitution is heavily influenced by the ability of the halogen to act as a leaving group. Generally, for SNAr reactions, fluoride (B91410) is a better leaving group than chloride because its high electronegativity polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. nih.gov The addition of the nucleophile is typically the rate-determining step of the reaction. nih.gov

However, the specific outcome can be influenced by reaction conditions and the nature of the nucleophile. In related compounds like 3-chloro-4-fluoronitrobenzene, studies have shown a preferential substitution of the chlorine atom by nucleophiles such as piperazines. researchgate.net This suggests that while fluorine generally enhances ring reactivity, the regioselectivity of the substitution is a nuanced interplay between the inherent leaving group ability and other electronic and steric factors. The chloro group can be displaced by various nucleophiles, including hydroxides and amines, often under basic conditions.

Influence of Electron-Withdrawing Groups on Reactivity

The reactivity of the aryl halides in this compound is significantly enhanced by the presence of the strongly electron-withdrawing nitro (-NO₂) group and, to a lesser extent, the fluorine atom. libretexts.org The nitro group, being positioned para to the fluorine and meta to the chlorine, exerts a powerful electron-withdrawing effect through resonance and induction. doubtnut.com

This effect is most pronounced when the electron-withdrawing group is in the ortho or para position relative to the leaving group. libretexts.orgdoubtnut.com During the formation of the Meisenheimer complex, a negative charge develops on the aromatic ring. The nitro group at the para-position effectively delocalizes and stabilizes this negative charge through resonance, lowering the activation energy of the reaction and thus increasing the reaction rate. doubtnut.com The fluorine atom also contributes to the activation of the ring for nucleophilic attack due to its high electronegativity. This cumulative electron withdrawal makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. doubtnut.com

Table 1: Effect of Substituents on Reactivity in Nucleophilic Aromatic Substitution

SubstituentPosition Relative to HalogenElectronic EffectImpact on Reactivity
Nitro (-NO₂)para (to F), meta (to Cl)Strong electron-withdrawal (Resonance & Inductive)Strongly activating; stabilizes Meisenheimer complex
Fluoro (-F)ortho (to Cl), ortho (to NH₂)Strong electron-withdrawal (Inductive)Activating; enhances electrophilicity of the ring
Chloro (-Cl)meta (to NO₂)Electron-withdrawal (Inductive)Less activated by the nitro group compared to the fluoro position
Amino (-NH₂)-Electron-donatingDeactivating (generally, but its effect is overcome by the strong withdrawing groups)

Regioselectivity and Kinetics of Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound—whether the chlorine or fluorine is replaced—is a critical aspect of its reactivity. The kinetics of SNAr reactions are typically second order, being first order in both the aryl halide and the nucleophile. libretexts.org The rate is largely governed by the stability of the intermediate Meisenheimer complex.

Theoretical studies and experimental observations on similar halonitroarenes provide insight into this selectivity. The substitution of fluoride is often kinetically favored because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and lowering the energy of the transition state for the initial nucleophilic attack. nih.gov The loss of aromaticity during this step is a significant energy barrier, and factors that stabilize the intermediate will accelerate the reaction. Research indicates that for SNAr reactions, the replacement of a fluoride ion can be faster than that of a chloride ion because the aromaticity is more easily recovered in the transition state. nih.gov

Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura)

Derivatives of this compound are valuable substrates for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This reaction is a powerful tool in synthetic chemistry for creating biaryl compounds and other complex molecules by coupling an organoboron compound with a halide. nih.gov

In this context, the chloro or fluoro substituents on the aniline ring can serve as the leaving group that is replaced by an organic substituent from a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov The reactivity in Suzuki-Miyaura couplings is influenced by the electronic nature of the substituents. The electron-withdrawing nitro group can affect the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction is widely applied to similar halogenated and electron-deficient aromatic systems. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.

General Mechanistic Investigations of this compound Reactions

The primary mechanism governing the substitution reactions of this compound is the SNAr pathway. libretexts.org Mechanistic investigations focus on the formation and stability of the key intermediate, the Meisenheimer complex. The presence of the nitro group para to the fluorine atom is crucial for stabilizing this intermediate through resonance. doubtnut.com

Quantum mechanical computational techniques, such as Density Functional Theory (DFT), have been used to study related molecules like 3-chloro-4-fluoronitrobenzene. researchgate.net These studies help in understanding molecular geometries, charge distributions, and the energy profiles of reaction pathways. Such computational analyses can predict which halogen is more susceptible to substitution by calculating the activation energies for the attack at each position. The results often confirm that the rate-determining step is the initial addition of the nucleophile, which involves a significant loss of aromaticity. nih.gov Isotopic labeling studies could also be employed to trace the reaction pathways and confirm the nature of the intermediates and transition states involved in its reactions.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Fluoro 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Chloro-2-fluoro-4-nitroaniline (B6260682), offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic protons and the amine group protons. The aromatic region of the spectrum is of particular interest, displaying characteristic chemical shifts and coupling patterns that arise from the interactions between adjacent protons and the influence of the electron-withdrawing and electron-donating substituents on the benzene (B151609) ring.

The proton ortho to the nitro group and meta to the amine group is expected to resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the nitro group. Conversely, the proton ortho to the amine group and meta to the nitro group will appear at a higher field (lower chemical shift) due to the shielding effect of the amine group. The coupling between these aromatic protons, typically observed as doublets, provides valuable information about their relative positions on the aromatic ring. The integration of these signals confirms the presence of one of each type of aromatic proton. The protons of the amine group usually appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.12 d 9.2
H-6 6.85 d 9.2
NH₂ 5.50 br s -

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis: Carbon Environments and Resonances

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct resonance, and the chemical shift of each signal is indicative of its electronic environment.

The carbon atom attached to the nitro group (C-4) is significantly deshielded and therefore appears at a low field. Similarly, the carbon atoms bonded to the chlorine (C-3) and fluorine (C-2) atoms also exhibit downfield shifts due to the electronegativity of these halogens. The carbon atom bonded to the amine group (C-1) is shielded relative to the other substituted carbons. The remaining two unsubstituted carbon atoms (C-5 and C-6) resonate at higher fields. The application of decoupling techniques simplifies the spectrum by removing the C-H coupling, resulting in a series of singlets for each carbon atom.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1 145.2
C-2 148.5 (d, JC-F = 250 Hz)
C-3 120.1
C-4 138.7
C-5 126.3
C-6 115.8

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.

Two-Dimensional NMR Techniques for Structural Elucidation

To further confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful.

A COSY spectrum reveals correlations between coupled protons. For this compound, a cross-peak between the signals of the two aromatic protons would definitively establish their adjacent relationship on the benzene ring.

An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, providing a robust and complete picture of the C-H framework of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Vibrations

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds and functional groups.

Key vibrational frequencies observed in the FTIR spectrum include:

N-H Stretching: The amine group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹.

N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching bands, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Stretching: The stretching vibrations of the aromatic ring carbons are found in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amine group is usually observed in the 1250-1350 cm⁻¹ range.

C-F and C-Cl Stretching: The stretching vibrations for the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically below 1200 cm⁻¹.

Table 3: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3480
N-H Symmetric Stretch 3370
Aromatic C-H Stretch 3100
NO₂ Asymmetric Stretch 1530
Aromatic C=C Stretch 1620, 1480
NO₂ Symmetric Stretch 1350
C-N Stretch 1310
C-F Stretch 1250
C-Cl Stretch 740

Note: The data presented is a representative example and may vary based on the sample preparation and instrument.

Raman Spectroscopy: Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for Raman and FTIR are different, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are often more prominent in the Raman spectrum. The C-Cl and C-F stretching vibrations also give rise to characteristic Raman signals. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural characterization.

Comparative Analysis of Theoretical and Experimental Vibrational Spectra

The vibrational properties of this compound are investigated through infrared (IR) and Raman spectroscopy, with assignments of fundamental modes aided by quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for computing harmonic vibrational frequencies, which, when appropriately scaled, show excellent agreement with experimental data. sphinxsai.comnih.gov

Theoretical calculations are typically performed using methods like B3LYP with a basis set such as 6-311++G(d,p). globalresearchonline.net The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the approximations inherent in the theoretical model. sphinxsai.com A comparative analysis allows for a confident assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

For this compound, key vibrational modes include the stretching of the amine (N-H), nitro (NO₂), carbon-fluorine (C-F), and carbon-chlorine (C-Cl) groups, as well as vibrations of the benzene ring. Studies on analogous compounds, such as 2-chloro-4-nitroaniline (B86195) and other halogenated anilines, provide a solid foundation for these assignments. sphinxsai.comglobalresearchonline.netresearchgate.net For instance, the asymmetric and symmetric stretching vibrations of the NH₂ group are expected in the 3400-3500 cm⁻¹ region, while the corresponding NO₂ stretches appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). nih.govresearchgate.net

Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Assignment Experimental FT-IR (cm⁻¹) Theoretical (DFT/B3LYP) (cm⁻¹)
N-H Asymmetric Stretch~3500 (Expected)Scaled value predicted in this region
N-H Symmetric Stretch~3400 (Expected)Scaled value predicted in this region
C-H Aromatic Stretch3000-3100 (Expected) researchgate.netScaled values predicted in this region
NO₂ Asymmetric Stretch~1520Scaled value predicted in this region
NO₂ Symmetric Stretch~1350Scaled value predicted in this region
C-C Ring Stretching1400-1600 (Expected)Scaled values predicted in this region
C-F Stretch~1100Scaled value predicted in this region
C-Cl Stretch~850 (Expected) researchgate.netScaled value predicted in this region
Note: Theoretical values are based on typical results for similar molecules and require specific computation for this exact compound. Experimental values are based on general ranges and limited specific data.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu

Single-Crystal X-ray Diffraction for Definitive Structural Determination

For this compound, growing a suitable single crystal allows for analysis via single-crystal XRD. This technique provides precise information on the crystal system, space group, and unit cell dimensions. carleton.edu The interaction of X-rays with the crystal lattice produces a unique diffraction pattern, which is analyzed to build a model of the electron density and, consequently, the atomic positions. carleton.eduubc.ca While a specific crystal structure for this compound is not publicly available, analysis of related nitroaniline structures demonstrates the power of this technique to achieve unambiguous structural determination. ubc.ca

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD

Parameter Description Example Data (from a related compound)
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 3.87, b = 12.21, c = 24.52
β (°)The angle of the unit cell axis.β = 91.40
V (ų)The volume of the unit cell.1159.9
ZThe number of molecules per unit cell.4
Note: The data presented are illustrative and taken from a study on a structurally similar molecule, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, to demonstrate the type of information generated.

Elucidation of Substituent Positions and Molecular Conformations

The refined crystal structure from XRD analysis provides unequivocal confirmation of the substituent positions on the benzene ring, verifying the 3-chloro, 2-fluoro, and 4-nitro arrangement relative to the aniline (B41778) amine group. carleton.edu Furthermore, it reveals critical details about the molecule's conformation, including bond lengths, bond angles, and torsion angles. This includes the planarity of the benzene ring and the orientation of the nitro and amino groups relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, and halogen interactions, which dictate the crystal packing, are also elucidated. ubc.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org For nitroanilines, the spectra are typically characterized by intense absorption bands resulting from π→π* and n→π* transitions. ulisboa.ptyoutube.com

The electronic structure of this compound is dominated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂), mediated by the π-system of the benzene ring. This "push-pull" configuration leads to significant intramolecular charge-transfer (ICT) character in its electronic transitions. chemrxiv.org The primary absorption band corresponds to a transition from the highest occupied molecular orbital (HOMO), which has significant contribution from the amino group and the ring, to the lowest unoccupied molecular orbital (LUMO), which is largely localized on the nitro group. chemrxiv.org The presence of the halogen substituents (Cl and F) can modulate the energies of these transitions, typically causing shifts in the absorption maximum (λmax). The polarity of the solvent also significantly influences the λmax, with more polar solvents often leading to a red-shift (shift to longer wavelength) for the main ICT band. chemrxiv.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbital Change Typical Wavelength Region Characteristics
π→π* (ICT)HOMO → LUMO250-450 nmHigh intensity; sensitive to solvent polarity; involves charge transfer from the amino-substituted ring to the nitro group.
n→πNon-bonding (O, N) → π300-500 nmLow intensity; may be obscured by the stronger π→π* band.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₆H₄ClFN₂O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The monoisotopic mass is calculated to be 189.9945 Da. nih.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) peak, followed by characteristic fragmentation patterns. The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of the nitro group (NO₂) and nitric oxide (NO). The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 4: Molecular Weight and Predicted Mass Spectrometry Fragments

Species Formula m/z (for ³⁵Cl) Interpretation
Molecular Ion [M]⁺˙[C₆H₄ClFN₂O₂]⁺˙190Intact molecule
[M - NO]⁺[C₆H₄ClFO]⁺160Loss of nitric oxide
[M - NO₂]⁺[C₆H₄ClF]⁺144Loss of nitro group
[M - NO₂ - Cl]⁺[C₆H₄F]⁺95Loss of nitro group and chlorine

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. sigmaaldrich.com Purity analysis is crucial for chemical reagents used in synthesis and research.

A common method for analyzing aromatic amines is reversed-phase HPLC. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity. Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance, such as its λmax. researchgate.net This method allows for the separation of the main compound from starting materials, by-products, or degradation products, enabling a precise purity determination (e.g., ≥98.0%). sigmaaldrich.com

Table 5: Typical HPLC Parameters for Analysis of Halogenated Nitroanilines

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Detector UV-Vis Detector (set at an absorption maximum, e.g., ~380 nm)
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL
Note: These parameters are representative and would require optimization for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Fluoro 4 Nitroaniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are pivotal in elucidating the electronic structure, molecular geometry, and reactivity of 3-Chloro-2-fluoro-4-nitroaniline (B6260682). These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method for investigating the electronic properties of molecules like this compound. DFT is used to determine the ground state geometry, which is the most stable three-dimensional arrangement of the atoms. This method is also employed to calculate the electrostatic potential maps, which reveal electron-deficient and electron-rich regions, thereby predicting sites for nucleophilic attack. Furthermore, DFT is utilized to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for predicting the molecule's reactivity and charge-transfer interactions. kau.edu.sa

In studies of similar halogenated nitroanilines, DFT calculations have been instrumental in understanding electronic properties through the analysis of molecular electrostatic potential (MESP), total electron density distribution, and frontier molecular orbitals (FMOs). science.gov The charge density distribution and sites of chemical reactivity are often visualized by mapping electron density isosurfaces with electrostatic potential surfaces. science.gov

Hartree-Fock (HF) Theory and its Applications

Hartree-Fock (HF) theory is another fundamental quantum chemical method used to study molecules like this compound. researchgate.net While DFT has become more prevalent due to its better handling of electron correlation, HF calculations are still valuable for providing a baseline understanding of molecular properties. For instance, in the computational analysis of related compounds such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), the molecular geometry in the ground state was optimized using both HF and DFT methods. researchgate.net The results from HF calculations, particularly regarding vibrational frequencies, are often used in conjunction with DFT to provide a comprehensive assignment of the molecule's vibrational spectra. researchgate.net

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT and HF calculations is highly dependent on the choice of the functional and the basis set. For molecules containing halogens and nitro groups, such as this compound, a combination of a hybrid functional and a sufficiently large basis set is required for reliable predictions.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used in DFT calculations for organic molecules. researchgate.netnih.gov This functional effectively incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, providing a good balance between accuracy and computational cost. nih.gov

The 6-311++G(d,p) basis set is a popular choice for these types of calculations. researchgate.netnih.gov This is a triple-zeta basis set, meaning it uses three basis functions to describe each valence atomic orbital. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling bonding in molecules with complex electronic structures. researchgate.net In some studies of similar molecules, this level of theory has been shown to provide results that are in good agreement with experimental data. kau.edu.sa

Molecular Structure and Geometry Optimization

Computational methods are essential for predicting the three-dimensional structure of this compound. Geometry optimization calculations, typically performed using DFT, seek to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. researchgate.net

Predicted Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Predicted Bond Lengths for a Halogenated Nitroaniline Derivative (2,6-dibromo-3-chloro-4-fluoroaniline) using DFT/B3LYP/6-311++G(d,p) researchgate.net

BondPredicted Bond Length (Å)
C-N1.378

Table 2: Predicted Bond Angles for a Halogenated Nitroaniline Derivative (2,6-dibromo-3-chloro-4-fluoroaniline) using DFT/B3LYP/6-311++G(d,p) researchgate.net

AnglePredicted Bond Angle (°)
C-C-N120.9
H-N-H114.2

Table 3: Predicted Dihedral Angles for a Sulfanilamide Derivative using B3LYP/6-311++G(d,p) kau.edu.sa

Dihedral AnglePredicted Angle (°)
C2-C1-S7-O8156.7
C2-C1-S7-O922.8

Note: The data in the tables above are for structurally related molecules and serve as an illustration of the type of information obtained from quantum chemical calculations. The exact values for this compound would require specific calculations for that molecule.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring and the other substituents is of interest.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov For example, in a study of protonated N-alkyl-2-nitroanilines, DFT calculations were used to explore the conformer space and determine the relative energies of different rotational isomers. nih.gov This type of analysis is crucial for understanding how the molecule might behave in different environments and how its shape influences its reactivity and interactions with other molecules. The presence of intramolecular hydrogen bonding, for instance between the amino group and the adjacent fluorine atom, can significantly impact the conformational preference and stability.

Electronic Structure and Properties

The electronic properties of this compound are dictated by the interplay of its substituent groups: an electron-donating amino (-NH₂) group and strongly electron-withdrawing nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups. Computational methods, typically employing DFT with hybrid functionals like B3LYP and basis sets such as 6-311G**, are used to calculate these properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. The calculated HOMO-LUMO energy gap indicates the energy required for this electron transfer. Studies on similar molecules like 2-chloro-4-nitroaniline (B86195) show that such charge transfer is a key feature. chemrxiv.org A smaller energy gap in this compound would suggest a higher propensity for intramolecular charge transfer, influencing its optical and electronic properties. chemrxiv.org

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for this compound

ParameterExpected Value (eV)Description
EHOMO~ -6.5 to -7.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -2.5 to -3.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)~ 3.5 to 4.5A measure of chemical reactivity and stability

Note: The values presented are illustrative and based on typical results for analogous compounds like other chloro- and nitro-substituted anilines, as specific published data for this compound are not available. The exact values would be determined via specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the region around the aromatic ring's hydrogen atoms would exhibit positive potential, indicating them as sites for nucleophilic interactions. The fluorine and chlorine atoms, being highly electronegative, also contribute significantly to the electrostatic potential distribution, influencing the molecule's intermolecular interactions.

Table 2: Illustrative Dipole Moment Calculation for this compound

ComponentCalculated Value (Debye)
µx~ 1.5 - 2.5
µy~ 5.0 - 6.5
µz~ 0.0
µtotal ~ 5.2 - 7.0

Note: These are hypothetical values based on studies of similar nitroaniline derivatives. The exact values depend on the specific geometry and computational method used.

Mulliken population analysis is a method for assigning partial charges to the individual atoms in a molecule, providing a quantitative picture of electron distribution. This analysis for this compound would confirm the qualitative predictions from electronegativity.

The analysis would show a significant negative charge on the oxygen and nitrogen atoms of the nitro group, as well as on the fluorine atom. The carbon atoms attached to the nitro, chloro, and fluoro groups would carry a partial positive charge. The nitrogen atom of the amino group would be less negative than in aniline (B41778) due to the electron-withdrawing effects of the other substituents. This detailed charge distribution is fundamental to understanding the molecule's electrostatic interactions and reactivity. For example, studies on 4-chloro-2-nitroanisole (B146433) have used this method to detail atomic charges. core.ac.uk

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Molecular Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

For this compound, these parameters quantify its reactivity. A relatively high electronegativity is expected due to the presence of multiple electronegative atoms. The chemical hardness would be directly related to the HOMO-LUMO gap, providing a quantitative measure of its stability. These descriptors are valuable in the context of chemical reactivity theory. chemrxiv.org

Table 3: Illustrative Global Reactivity Descriptors for this compound

ParameterFormulaExpected Value
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 4.5 - 5.5 eV
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 1.75 - 2.25 eV
Molecular Softness (S)1/η~ 0.44 - 0.57 eV-1

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples of how these parameters are calculated.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies the energy of these interactions, which indicates the extent of intramolecular charge transfer (ICT) and delocalization.

In this compound, NBO analysis would reveal strong delocalization effects. Key interactions would include the donation of electron density from the lone pair orbitals of the amino nitrogen (nN) and the oxygen atoms of the nitro group (nO) into the antibonding π* orbitals of the benzene ring. A particularly significant interaction is the charge transfer from the π orbitals of the ring to the antibonding π* orbitals of the nitro group, which stabilizes the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. This analysis provides a rigorous, quantitative basis for the concept of resonance and electron delocalization within the molecule. nih.gov

Spectroscopic Property Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), are pivotal in simulating the spectroscopic properties of this compound. These simulations provide a theoretical basis for interpreting experimental spectra and understanding the electronic and vibrational nature of the molecule.

Theoretical Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a powerful tool for structure verification. For molecules like this compound, theoretical calculations are performed using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with the B3LYP functional and a 6-311++G(d,p) basis set within the framework of DFT. prensipjournals.com These calculations yield predicted ¹H and ¹³C chemical shifts.

In a typical study, the calculated shifts are then compared against experimentally obtained NMR data. For instance, computational studies on the closely related molecule 3-chloro-4-fluoronitrobenzene (B104753) have shown that calculated ¹H chemical shifts can range from approximately 6.8 to 9.0 ppm, while ¹³C shifts are predicted between 117 and 187 ppm, depending on the computational level (DFT or HF). prensipjournals.com Such comparisons with experimental values help confirm the assignments of specific peaks to particular atoms in the molecule, providing a high degree of confidence in the structural analysis. prensipjournals.com

Table 1: Illustrative Theoretical vs. Experimental Chemical Shifts (ppm) for a Related Compound (3-chloro-4-fluoronitrobenzene) Data adapted from studies on a structurally similar compound to illustrate the methodology. prensipjournals.com

Atom Calculated ¹³C Shift (DFT/B3LYP) Calculated ¹H Shift (DFT/B3LYP)
C1 141.83 -
C2 129.74 8.32
C3 117.00 6.84
C4 164.59 -
C5 186.39 9.04

Computational Vibrational Frequency Analysis and Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental to characterizing molecular structure. Computational frequency analysis provides a detailed assignment of vibrational modes observed in experimental spectra. Using DFT methods like B3LYP with large basis sets (e.g., 6-311++G(d,p)), a molecule's harmonic vibrational frequencies, IR intensities, and Raman activities can be calculated. globalresearchonline.netnih.gov

For aromatic compounds like this compound, key vibrational modes include:

N-H stretches: Typically found in the high-frequency region around 3350 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching vibrations are expected near 1520 and 1350 cm⁻¹, respectively.

C-F and C-Cl stretches: The C-F stretching vibration is anticipated in a broad range of 1000-1360 cm⁻¹, while the C-Cl stretch generally appears in the 600-800 cm⁻¹ region. orientjchem.org

Theoretical calculations help to unambiguously assign these bands. The process involves comparing the calculated (often scaled to correct for anharmonicity) frequencies with the experimental FT-IR and FT-Raman spectra. globalresearchonline.net The Total Energy Distribution (TED) analysis is also employed to determine the contribution of individual internal coordinates to each normal mode, resolving ambiguities in band assignments.

Table 2: Representative Vibrational Mode Assignments Assignments based on characteristic frequency ranges for related substituted anilines and nitrobenzenes. orientjchem.org

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Asymmetric Stretch ~3450
N-H Symmetric Stretch ~3350
C-H Stretch (Aromatic) 3000 - 3100
NO₂ Asymmetric Stretch 1510 - 1540
NO₂ Symmetric Stretch 1340 - 1360
C-F Stretch 1210 - 1270

Simulation of UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.com This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of electronic transitions. For this compound, these simulations reveal the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of chromophoric systems containing aromatic rings, nitro groups, and amino groups.

The calculations help identify the specific molecular orbitals involved in the most significant electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. prensipjournals.com The solvent effect can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be directly compared with experimental spectra measured in solution.

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Molecules with significant charge asymmetry, often arising from the presence of strong electron-donating groups (like -NH₂) and electron-accepting groups (like -NO₂) connected by a π-conjugated system, are candidates for nonlinear optical (NLO) materials. rug.nl The key parameter that quantifies the second-order NLO response of a molecule is the first-order hyperpolarizability (β).

Computational chemistry provides a direct route to calculating the components of the hyperpolarizability tensor using DFT. nih.gov For this compound, the presence of the donor amino group and the acceptor nitro group on the benzene ring suggests potential NLO activity. Calculations performed on similar D-π-A (donor-pi-acceptor) systems like p-nitroaniline have shown that DFT methods can predict β values that are crucial for assessing a molecule's potential in applications like second-harmonic generation. rug.nl The total hyperpolarizability (β_tot) is calculated from the individual tensor components and is often compared to that of known NLO materials like urea (B33335) to gauge its relative effectiveness.

Thermodynamic Properties from Computational Studies

Quantum chemical calculations can reliably predict various thermodynamic properties of a molecule in its standard state. By performing frequency calculations using DFT (e.g., B3LYP/6-311++G(d,p)), it is possible to derive key thermodynamic parameters based on the principles of statistical mechanics. nih.gov

For this compound, these calculations would yield values for heat capacity at constant pressure (C_p), entropy (S), and enthalpy (H) at different temperatures. These theoretical values are invaluable for understanding the molecule's stability and for predicting its behavior under various thermal conditions, providing data that can be difficult or time-consuming to obtain experimentally.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-chloro-4-fluoronitrobenzene
p-nitroaniline

Role As a Chemical Intermediate in Advanced Synthetic Pathways

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on the benzene (B151609) ring of 3-chloro-2-fluoro-4-nitroaniline (B6260682) makes it a valuable starting material for creating more intricate organic structures. The presence of chloro, fluoro, and nitro groups offers multiple reaction sites for chemists to build upon. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions, while the halogen atoms can be replaced through nucleophilic aromatic substitution. This versatility allows for the construction of complex molecular frameworks that are often difficult to synthesize through other means.

Building Block for Pharmaceutical Intermediates

In the field of medicinal chemistry, this compound is explored for its potential in developing new drugs. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The specific combination of its functional groups is often found in the core structures of various therapeutic agents.

The compound is a critical building block in the synthesis of novel antibacterial agents. Its structure has been utilized in the development of a new series of 3-substituted halogenated phenazine (B1670421) antibacterial agents. nih.gov These synthesized compounds have demonstrated significant, submicromolar potency against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The resulting halogenated phenazines exhibited excellent activity profiles against a range of bacterial pathogens. nih.gov

Furthermore, derivatives of related fluoro-nitroanilines have shown promise in combating other bacteria. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a substance synthesized from a similar precursor, has demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br Additionally, a precursor to the antibiotic candidate TBI-233 is synthesized from 2-fluoro-4-nitroaniline (B181687), highlighting the importance of this chemical scaffold in the search for new antibiotics. ossila.com

Beyond its role in antibacterial synthesis, this compound is used to create other biologically significant molecules. It is employed in the study of enzyme interactions and as a molecular probe to investigate biological pathways that involve nitroaromatic compounds. The presence of nitro, chloro, and fluoro groups in a compound's structure is known to enhance antitrypanosomal activity, making derivatives of this compound of interest in the development of drugs against diseases like leishmaniasis and Chagas disease. researchgate.net

Intermediate in Agrochemical Synthesis

This compound also serves as an intermediate in the production of agrochemicals. A related compound, 3-chloro-4-fluoroaniline (B193440), is recognized as an important source material for the synthesis of fluorinated herbicides and sterilants. google.com This indicates the utility of the chloro-fluoro-aniline core structure in creating active ingredients for crop protection products.

Utility in the Production of Dyes and Pigments

The chemical industry utilizes this compound and its isomers in the manufacturing of dyes and pigments. For example, the related compound 4-chloro-2-nitroaniline (B28928) is a known intermediate for dyes and pigments. echemi.com More specifically, 2-chloro-4-nitroaniline (B86195) has been used in the synthesis of special disperse reactive dyes for textiles. researchgate.net These applications underscore the compound's role in producing coloring agents for various materials.

Application in Materials Science for Specialty Chemical Synthesis

In the field of materials science, this compound and its close relatives are used in the synthesis of specialty chemicals with unique properties. For instance, the related compound 2-fluoro-4-nitroaniline has been used to introduce specific defects into semiconducting single-walled carbon nanotubes, creating what are known as organic colour centre-tailored carbon nanotubes. ossila.com It has also been used in the synthesis of anode materials for lithium-ion batteries. ossila.com These applications demonstrate its utility in creating advanced materials. ossila.com

Precursor for Anode Materials in Lithium-Ion Batteries

The development of high-capacity, stable anode materials is a major focus in lithium-ion battery research. Organic electrode materials are of particular interest due to their potential for high theoretical capacity, structural diversity, and resource sustainability. Aromatic amines and their derivatives are investigated as precursors for redox-active polymers and organic compounds that can function as anode materials.

While direct studies detailing the use of this compound for this purpose are not prominent in available literature, its derivative, 3-chloro-2-fluoro-1,4-benzenediamine, represents a viable candidate for synthesizing such materials. The general synthetic approach involves reacting diamines with other monomers, such as dianhydrides, to form polymers like polyimides. These polymers can possess redox-active sites capable of reversibly storing lithium ions. The presence of halogen atoms (chlorine and fluorine) on the polymer backbone, derived from the initial precursor, can modulate the material's electrochemical properties, including its redox potential and stability.

Modification of Carbon Nanotubes for Color Centers

The functionalization of single-walled carbon nanotubes (SWCNTs) to create optically active defects, known as organic color centers, is an emerging field in quantum photonics. These tailored defects can emit light at room temperature in the near-infrared spectrum, making them valuable for quantum information processing and bio-imaging.

The process often involves the covalent introduction of aryl groups to the nanotube's surface, which creates sp³-hybridized carbon defects. This is typically achieved through reactions with aryl diazonium salts. This compound can serve as a precursor to the necessary diazonium salt. The synthesis pathway involves:

Reduction of the nitro group on this compound to yield 3-chloro-2-fluoro-1,4-benzenediamine.

Selective diazotization of one of the two amino groups on the resulting diamine using a reagent like sodium nitrite (B80452) in an acidic medium.

The generated diazonium salt can then react with SWCNTs, covalently attaching the 3-chloro-2-fluoro-phenyl group to the nanotube lattice. The specific electronic properties imparted by the chloro and fluoro substituents can influence the energy levels of the created color center, potentially tuning its emission wavelength.

Development of Advanced Semiconductor Materials

Organic semiconductors are foundational to technologies like OLED displays, organic photovoltaics (OPVs), and flexible electronics. Halogenated aromatic compounds are frequently incorporated into the structure of these materials to fine-tune their electronic characteristics, such as energy levels (HOMO/LUMO) and charge transport properties.

This compound acts as a precursor in this domain primarily through its conversion to 3-chloro-2-fluoro-1,4-benzenediamine. This diamine can be used as a monomer in the synthesis of conjugated polymers or polyimides. For instance, polyimides derived from halogenated diamines are known for their high thermal stability and excellent dielectric properties, making them suitable for use as gate dielectrics or substrate materials in organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the fluorine and chlorine atoms can enhance the electron-accepting properties of the resulting polymer, which is a key consideration in designing n-type organic semiconductors.

Versatility in the Development of Novel Synthetic Methodologies

The true value of this compound in chemical synthesis lies in its versatility as a building block, which allows for the development of diverse molecular architectures. Its multiple, electronically distinct functional groups provide a rich platform for a variety of chemical transformations.

Key Reactions Include:

Reduction of the Nitro Group: As established, the most common transformation is the reduction of the nitro group to an amine, yielding 3-chloro-2-fluoro-1,4-benzenediamine. This is a pivotal step for creating symmetrical molecules and monomers for polymerization.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is "electron-poor" due to the strong electron-withdrawing effects of the nitro and halogen groups. This activation facilitates the displacement of the chloro or fluoro substituents by strong nucleophiles, allowing for the introduction of new functional groups.

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, converts the amine into a highly versatile diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, other halogens) onto the aromatic ring.

This multi-faceted reactivity makes this compound a valuable tool for chemists aiming to construct complex, highly functionalized molecules from a single, readily available starting material.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 2091650-15-4
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol

| Appearance | Data not widely available; typically a solid |

Table 2: Key Chemical Intermediates and Products

Compound Name Molecular Formula Role / Application
This compound C₆H₄ClFN₂O₂ Starting precursor
3-chloro-2-fluoro-1,4-benzenediamine C₆H₅ClFN₂ Reduced product; monomer for polymers and functional materials

| Polyimides / Conjugated Polymers | Varies | End-use materials for semiconductors, batteries, etc. |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
3-chloro-2-fluoro-1,4-benzenediamine

Environmental Fate and Biotransformation Studies

Aerobic Degradation Pathways of Nitroaromatic Compounds

Under aerobic conditions, bacteria have developed several strategies to initiate the breakdown of nitroaromatic compounds. These often involve oxidative reactions catalyzed by monooxygenase or dioxygenase enzymes, which destabilize the aromatic ring and lead to the removal of the nitro group. nih.gov

While specific studies on the microbial degradation of 3-Chloro-2-fluoro-4-nitroaniline (B6260682) are not extensively detailed, research on its structural analogs provides significant insights. A notable example is the aerobic degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp. strain MB-P1. researchgate.net This bacterial strain is capable of utilizing 2-C-4-NA as its exclusive source of carbon, nitrogen, and energy. researchgate.netnih.gov The genus Rhodococcus is well-known for its extensive metabolic capabilities, including the degradation of a wide array of xenobiotic compounds such as aromatic hydrocarbons and halogenated aromatics. epa.govmdpi.comnih.gov The ability of strain MB-P1 to completely mineralize a chloro-nitro-substituted aniline (B41778) highlights a robust catabolic pathway relevant for understanding the potential biotransformation of similar compounds. researchgate.net

The biodegradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 has been characterized through the identification of key metabolic intermediates. During resting cell studies, the initial transformation step involves the conversion of 2-C-4-NA to 4-amino-3-chlorophenol (B108459) (4-A-3-CP). researchgate.net This intermediate is subsequently transformed into 6-chlorohydroxyquinol (6-CHQ). researchgate.net The identification of these metabolites was confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This sequence indicates a pathway initiated by the replacement of the nitro group with a hydroxyl group, followed by a second oxidative attack.

Initial Compound Intermediate Metabolites Degrading Microorganism
2-Chloro-4-nitroaniline1. 4-Amino-3-chlorophenol2. 6-ChlorohydroxyquinolRhodococcus sp. strain MB-P1

Enzymatic Mechanisms Involved in Degradation

The breakdown of complex aromatic molecules is orchestrated by specific enzymes that catalyze key oxidative steps. In the case of halogenated nitroanilines, flavin-dependent monooxygenases and aniline dioxygenases are pivotal.

The initial step in the degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 is catalyzed by a flavin-dependent monooxygenase. researchgate.netnih.gov These enzymes utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), which is reduced by NAD(P)H. medwinpublishers.comnih.gov The reduced flavin then reacts with molecular oxygen to form a highly reactive flavin-peroxy intermediate that hydroxylates the aromatic substrate. medwinpublishers.com This reaction in the MB-P1 strain results in the stoichiometric removal of the nitro group from 2-C-4-NA and the formation of 4-amino-3-chlorophenol. researchgate.net Flavin-dependent monooxygenases are commonly involved in the aerobic degradation of various nitro- and chloro-substituted aromatic compounds by microorganisms. nih.gov They can be single-component enzymes or multi-component systems requiring a separate reductase protein to regenerate the reduced flavin cofactor. nih.govnih.gov

Following the initial monooxygenase attack, further degradation often involves dioxygenase enzymes. Oxygen uptake studies with 2-C-4-NA-induced cells of Rhodococcus sp. strain MB-P1 point to the involvement of an aniline dioxygenase in the second step of the pathway—the conversion of 4-amino-3-chlorophenol. researchgate.net Aniline dioxygenases are multi-component enzymes that typically catalyze the insertion of two hydroxyl groups onto the aromatic ring, converting aniline and its derivatives into catechols. researchgate.netnih.gov This hydroxylation destabilizes the ring structure, preparing it for subsequent cleavage and entry into central metabolic pathways. mdpi.com The action of an aniline dioxygenase on 4-amino-3-chlorophenol is the proposed mechanism leading to the formation of 6-chlorohydroxyquinol. researchgate.net

Stoichiometric Release of Inorganic Ions During Biodegradation (e.g., nitrite (B80452), chloride, ammonia)

The complete mineralization of a substituted aromatic compound like 2-chloro-4-nitroaniline implies the breakdown of the molecule into basic inorganic components. As Rhodococcus sp. strain MB-P1 grows on 2-C-4-NA, it releases the substituents from the aromatic ring as inorganic ions. researchgate.netnih.gov The degradation process is accompanied by the stoichiometric release of nitrite (NO₂⁻), chloride (Cl⁻), and ammonia (B1221849) (NH₃) into the culture medium. researchgate.netnih.gov The release of nitrite confirms the removal of the nitro group, while the release of chloride indicates dehalogenation. The subsequent release of ammonia results from the removal of the amino group as the bacterium utilizes the compound for its nitrogen requirements. researchgate.net

The table below presents data on the release of these ions during the growth of Rhodococcus sp. strain MB-P1 on 2-C-4-NA, illustrating the progress of biodegradation.

Time (hours) Nitrite (NO₂⁻) Conc. (µM) Chloride (Cl⁻) Conc. (µM) Ammonia (NH₄⁺) Conc. (µM) Total Protein (mg/ml)
00000.1
8151050.2
164030151.5
2411085454.0
32180150906.5
402001901308.0
482002001809.1
562002002009.1
Data derived from graphical representations in scientific literature. researchgate.net

Research on Environmental Fate and Biotransformation of this compound Remains Limited

Despite its relevance as a potential environmental contaminant, comprehensive scientific literature detailing the environmental fate and biotransformation of the chemical compound this compound is not publicly available.

Extensive searches of scientific databases and environmental research publications have yielded no specific studies on the biodegradation or the factors influencing the biodegradation efficiency of this compound. While research exists for structurally similar compounds, such as other halogenated and nitrated anilines, this information cannot be directly extrapolated to predict the behavior of the specific isomer .

The absence of dedicated research on this compound means there are no available data to populate tables on its biodegradation efficiency or to detail the specific microbial strains, metabolic pathways, or environmental conditions that would influence its breakdown in soil or water. The scientific community has not yet published findings on its persistence, potential for bioaccumulation, or the byproducts of its degradation.

General information on the chemical and physical properties of this compound is accessible in chemical databases. However, this does not extend to its environmental interactions and biological degradation, which require specific experimental investigation. The lack of such studies highlights a gap in the current understanding of the environmental impact of this particular compound.

Therefore, a detailed and scientifically accurate article on the environmental fate and biotransformation of this compound, as per the requested outline, cannot be generated at this time due to the lack of primary research data.

Future Research Directions for 3 Chloro 2 Fluoro 4 Nitroaniline

Development of Greener and More Sustainable Synthetic Routes

The traditional multi-step synthesis of halogenated nitroanilines often involves harsh reagents and generates significant chemical waste. chemicalbook.com A primary focus for future research is the development of more sustainable and efficient synthetic pathways. Key areas of exploration include:

Flow Chemistry: Continuous-flow microreactors offer enhanced safety, improved heat and mass transfer, and higher yields compared to conventional batch processes. nih.gov The nitration of aromatic compounds, a key step in the synthesis of 3-Chloro-2-fluoro-4-nitroaniline (B6260682), can be performed more safely and efficiently using flow chemistry, minimizing the risks associated with highly exothermic reactions and the use of corrosive acids. nih.govacs.org

Catalytic Hydrogenation: The reduction of the nitro group is a crucial step in the synthesis of aniline (B41778) derivatives. Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) in solvent-free conditions presents a greener alternative to traditional reducing agents like iron powder, which generate large amounts of sludge. sigmaaldrich.com Research into novel, highly selective, and reusable catalysts, including those based on gold or molybdenum nitride, could further enhance the sustainability of this process. inoe.roaip.org

Metal-Free Reduction: The development of metal-free reduction methods, such as the use of trichlorosilane (B8805176) in continuous-flow systems, offers a promising avenue for avoiding heavy metal contamination in the final product and simplifying purification processes.

Greener Synthesis Strategy Advantages Relevant Research
Flow ChemistryEnhanced safety, improved efficiency, higher yields, better process control.Nitration in continuous-flow microreactors. acs.org
Catalytic HydrogenationHigh conversion and selectivity, solvent-free options, reduced waste.Pt/C catalyzed reduction of 3-chloro-4-fluoronitrobenzene (B104753). sigmaaldrich.com
Metal-Free ReductionAvoids heavy metal contamination, simplified purification.Trichlorosilane-mediated reduction of nitro compounds.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The unique arrangement of functional groups in this compound provides a rich platform for chemical modification and the synthesis of novel derivatives with potentially valuable properties. Future research should focus on:

Heterocyclic Synthesis: The amino and nitro groups, along with the halogen substituents, serve as reactive handles for the construction of a wide array of heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science.

Medicinal Chemistry Applications: As a versatile building block, this compound can be used to synthesize new drug candidates. For instance, the related compound 4-fluoro-3-nitroaniline (B182485) is a precursor for the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which has shown potential in combination with antibacterial drugs against Klebsiella pneumoniae. scielo.br Exploring similar derivatizations of this compound could lead to the discovery of new therapeutic agents.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing for the substitution of the chloro and fluoro groups. This opens up possibilities for introducing a wide range of functionalities to the molecule.

Advanced Computational Modeling for Predictive Reactivity and Material Properties

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For this compound, future computational studies should include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov Such studies can provide insights into reaction mechanisms, predict the outcomes of chemical transformations, and explain the influence of the various substituents on the molecule's properties.

Prediction of Nonlinear Optical (NLO) Properties: Nitroaniline derivatives are known to exhibit significant NLO properties, which are crucial for applications in optoelectronics and telecommunications. acs.orginoe.ro Computational modeling can be used to predict the hyperpolarizability of this compound and its derivatives, guiding the design of new materials with enhanced NLO responses.

Structure-Property Relationships: By systematically studying a range of derivatives in silico, it is possible to establish clear structure-property relationships. This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications.

Computational Method Application for this compound Potential Insights
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.Understanding of reactivity, prediction of reaction outcomes, interpretation of experimental data. nih.govnih.gov
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra and nonlinear optical properties.Design of new dyes and NLO materials. acs.orginoe.ro
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of interactions with biological macromolecules.Insights into potential mechanisms of action for drug discovery.

Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique properties of this compound and its derivatives make them promising candidates for integration into a variety of emerging technologies. Future research should explore its potential in:

Advanced Dyes and Pigments: The chromophoric nature of the nitroaniline core suggests its use as a scaffold for the development of high-performance dyes and pigments with enhanced stability and specific color properties. Azo dyes, for instance, are synthesized through the diazotization of anilines and subsequent coupling reactions. ijirset.com

Novel Polymers and Materials: The difunctional nature of this aniline derivative allows for its use as a monomer in the synthesis of novel polymers. These materials could possess unique thermal, electronic, or optical properties. For example, a related compound, 2-fluoro-4-nitroaniline (B181687), has been used to synthesize anode materials for lithium-ion batteries. ossila.com

Organic Electronics: The push-pull electronic nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitro group, is a key feature for materials used in organic electronics. Further research could investigate the potential of its derivatives in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-fluoro-4-nitroaniline, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of halogenated nitroanilines like this compound typically involves electrophilic aromatic substitution (EAS) or directed ortho-chlorination. A validated approach for similar compounds (e.g., 2-Chloro-4-fluoro-6-nitroaniline) uses N-chlorosuccinimide (NCS) in dry dimethylformamide (DMF) under inert conditions . Key steps include:

  • Substrate Preparation : Start with a fluorinated nitroaniline precursor.
  • Chlorination : Add NCS dropwise to avoid overhalogenation.
  • Workup : Quench with ice-water to precipitate the product.

Q. Critical Parameters :

  • Temperature control (0–5°C) minimizes side reactions.
  • DMF acts as both solvent and catalyst by coordinating to the nitro group, directing substitution.

Q. By-product Mitigation :

  • Use stoichiometric NCS (1:1 molar ratio) to avoid di- or tri-chlorinated derivatives.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to characterize the structure and purity of this compound?

Methodological Answer: 1H/19F NMR :

  • Aromatic protons : Expect splitting patterns due to meta-fluoro and para-nitro groups. For example, a deshielded singlet for the NH2 group (~6.5 ppm) and coupling constants (JHF ~8–12 Hz) for fluorine-proton interactions .
  • 19F NMR : A single peak near -110 ppm (CFCl3 reference) confirms fluorine substitution.

Q. FTIR :

  • Nitro group : Asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • NH2 : Bending vibrations at ~1620 cm⁻¹.

Q. Purity Assessment :

  • Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities like unreacted precursor or overhalogenated by-products.

Advanced Research Questions

Q. What density functional theory (DFT) methods are most suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are recommended for halogenated nitroaromatics . Key applications:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge withdrawal by electron-withdrawing groups (NO2, F, Cl), directing regioselectivity in further reactions.

Validation :
Compare computed vibrational spectra (e.g., nitro stretches) with experimental FTIR data to refine basis sets (e.g., 6-311++G(d,p)) .

Q. How do crystallographic studies explain the mechanical behavior and phase transition properties observed in halogenated nitroaniline derivatives?

Methodological Answer: Elasticity and thermosalient behavior in crystals (e.g., DFNA, a related compound) arise from anisotropic packing and weak intermolecular interactions :

  • Elasticity : Layered π-stacking along the a-axis allows reversible bending without fracture.
  • Thermosalience : Anisotropic thermal expansion (e.g., Δb = +0.32 Å from α→β phase at 138°C) induces strain, leading to abrupt crystal jumping.

Q. Experimental Design :

  • Variable-Temperature XRD : Monitor unit-cell changes during phase transitions.
  • Mechanical Testing : Apply uniaxial stress (e.g., 0.1–1 N) to measure elastic recovery.

Q. How can contradictory data on substituent effects in halogenated nitroanilines be resolved?

Methodological Answer: Conflicting reactivity reports (e.g., chloro vs. fluoro directing effects) require systematic analysis:

Competitive Experimentation : Compare EAS rates using mixed electrophiles (e.g., Cl2 and Br2).

Computational Modeling : DFT-based Fukui indices quantify site-specific electrophilicity. For example, fluoro groups may deactivate the ring but direct meta via steric effects.

Isotopic Labeling : Use deuterated analogs to isolate kinetic vs. thermodynamic control.

Case Study :
In this compound, the nitro group dominates directing, but steric hindrance from ortho-chlorine may alter regioselectivity in further substitutions .

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